

Lancilactone A cytotoxicity profile comparison

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Compound Focus: Lancilactone A

CAS No.: 218915-15-2

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Cytotoxicity of Lancilactone C

One study discusses **Lancilactone C**, a rare triterpenoid, noting its **non-cytotoxicity in mammals** and potential as an anti-HIV candidate [1]. However, the research focused on achieving its total synthesis and clarifying its true structure, and did not include a comparative cytotoxicity profile against other substances [1].

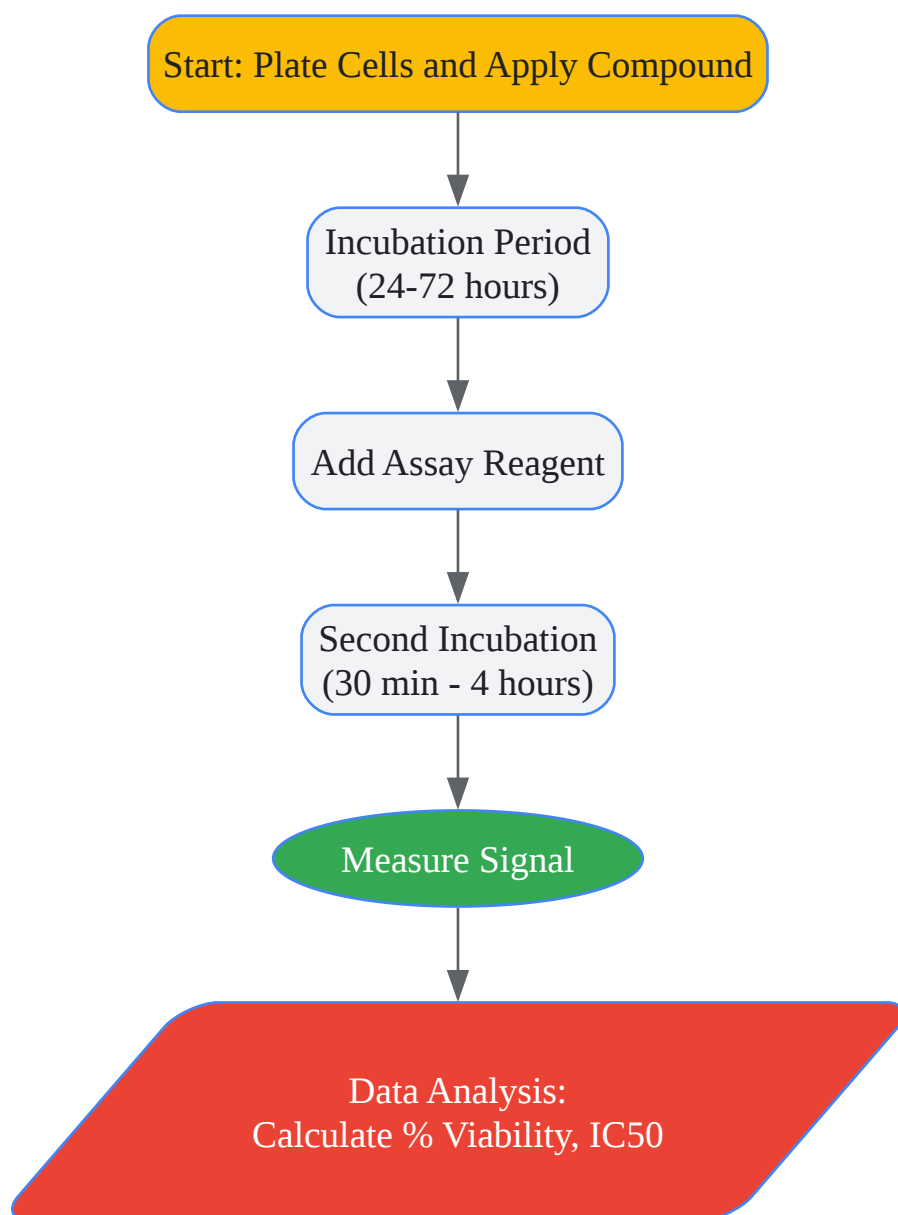
Cytotoxicity Assay Methods

While data on **Lancilactone A** is unavailable, the search results detail common methods used to generate cytotoxicity profiles. The table below summarizes key assays researchers use to evaluate cell health through different mechanisms.

Assay Type	Detection Principle	What It Measures	Key Advantages	Common Applications
Metabolic Activity (e.g., MTT, WST-1) [2] [3]	Colorimetric	Activity of cellular enzymes (e.g., mitochondrial dehydrogenases)	Simple, reproducible, suitable for high-throughput screening [4]	Drug screening, toxicity testing, cell proliferation [4]

Assay Type	Detection Principle	What It Measures	Key Advantages	Common Applications
Membrane Integrity (e.g., LDH Release) [2] [5]	Colorimetric/Fluorescence	Release of lactate dehydrogenase (LDH) upon membrane damage	Directly measures cell death/lysis [3]	Cytotoxicity evaluation, especially for necrotic cells [3]
Dye Exclusion (e.g., Trypan Blue) [2]	Colorimetric (Microscopy)	Ability of live cells to exclude dyes due to intact membranes	Simple, inexpensive, no special equipment needed [2] [3]	Basic cell viability count (but can be time-consuming for many samples) [2]
ATP Measurement [3] [6]	Luminescence	Cellular ATP content using luciferase reaction	Highly sensitive, short reaction time [3]	Accurate measure of viable cell number [3]
Protease Viability Markers [6]	Fluorescence	Activity of proteases retained in live cells	Distinguish live and dead cells in the same sample [6]	Multiplexing with other assays

The experimental workflow for these assays generally follows a common path, as illustrated below:



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